[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid
Overview
Description
[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their potential in the design of new drugs and drug delivery devices .
Mode of Action
The compound is part of a class of organoboron compounds that can undergo photoactivation, a process that can convert the compound into a bioactive form under certain conditions . The phenyl boronic acid moiety in the compound is in equilibrium with phenyl boronate anion, which can be photo-oxidized to generate a phenyl radical . This phenyl radical is a highly reactive species that can rapidly capture oxygen, even at extremely low concentrations .
Biochemical Pathways
The compound’s photoactivation process and its ability to generate reactive species suggest that it may influence various biochemical pathways, particularly those involving reactive oxygen species .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, which could influence their bioavailability .
Result of Action
This results in direct damage to mitochondrial DNA and potent antitumor activities in hypoxic 2D monolayer cells, 3D tumor spheroids, and mice bearing tumor xenografts .
Action Environment
The action of [2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid is influenced by environmental factors such as light and oxygen levels . The compound’s photoactivation process requires light, and its ability to capture oxygen is a key part of its mode of action . Therefore, the compound’s action, efficacy, and stability may vary depending on the light and oxygen conditions in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable phenylboronic acid precursor using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under radical or nucleophilic conditions . The tert-butylcarbamoyl group can be introduced via a reaction with tert-butyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which offers advantages in terms of efficiency, safety, and sustainability . Flow microreactor systems can be employed to introduce the tert-butylcarbamoyl group into various organic compounds, providing a versatile and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Reaction conditions typically involve mild temperatures and solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Major products formed from these reactions include biaryl compounds, boronic esters, and borane derivatives, which are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Chemistry
In chemistry, [2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it a valuable reagent in cross-coupling reactions and the formation of carbon-carbon bonds .
Biology and Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in medicinal chemistry .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted boronic acids and tert-butylcarbamoyl-substituted phenylboronic acids. Examples include:
- [2-(Trifluoromethyl)phenyl]boronic acid
- [2-(Tert-butylcarbamoyl)phenyl]boronic acid
Uniqueness
What sets [2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid apart is the combination of both the trifluoromethyl and tert-butylcarbamoyl groups on the same molecule. This unique combination imparts distinct reactivity and stability, making it a versatile compound in various applications .
Properties
IUPAC Name |
[2-(tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO3/c1-11(2,3)17-10(18)9-7(12(14,15)16)5-4-6-8(9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDOPPAVVMVBNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)NC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130215 | |
Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377607-97-9 | |
Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2377607-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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